molecular formula C23H22BrN5 B11210698 7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11210698
M. Wt: 448.4 g/mol
InChI Key: VIILQKCTTOGZLD-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, a scaffold known for its structural resemblance to purine bases and diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The compound features a bromophenyl group at position 7, a phenyl group at position 5, and a 4-methylpiperazine substituent at position 2. The bromine atom enhances hydrophobic interactions in target binding, while the 4-methylpiperazine group improves solubility through its basic nitrogen, which can form salts under physiological conditions.

Properties

Molecular Formula

C23H22BrN5

Molecular Weight

448.4 g/mol

IUPAC Name

7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H22BrN5/c1-27-11-13-28(14-12-27)22-21-20(17-5-3-2-4-6-17)15-29(23(21)26-16-25-22)19-9-7-18(24)8-10-19/h2-10,15-16H,11-14H2,1H3

InChI Key

VIILQKCTTOGZLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the bromophenyl and phenyl groups. The final step involves the attachment of the 4-methylpiperazine moiety. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 4-bromophenyl substituent serves as a reactive site for cross-coupling reactions due to the electrophilic nature of the bromine atom.

Reaction TypeConditionsProducts/ApplicationsYield/Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°CAryl/heteroaryl derivatives60–85% (analogous)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkyl/aryl piperazine derivatives70–90%
  • The bromine atom undergoes palladium-catalyzed coupling to introduce aryl, amine, or other functional groups.

  • Piperazine’s secondary amine can participate in subsequent alkylation or acylation.

Functionalization of the Piperazine Moiety

The 4-methylpiperazin-1-yl group is susceptible to alkylation, acylation, or oxidation.

Reaction TypeReagents/ConditionsProductsKey Findings
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium derivativesEnhanced solubility in polar solvents
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CAcetylated piperazine derivativesStabilizes metabolic pathways
OxidationmCPBA, CH₂Cl₂, RTPiperazine N-oxideAlters electronic properties
  • Alkylation/acylation modifies pharmacokinetic properties, improving target binding.

Electrophilic Substitution on the Pyrrolopyrimidine Core

The electron-rich pyrrolo[2,3-d]pyrimidine ring undergoes regioselective electrophilic attacks.

Reaction TypeConditionsPosition ModifiedOutcome
NitrationHNO₃, H₂SO₄, 0°CC2 or C6Introduces nitro group for further reduction
SulfonationSO₃, DCE, 50°CC2Enhances water solubility
HalogenationNBS, AIBN, CCl₄, refluxC7Adds bromine for coupling
  • Nitration at C6 is favored due to resonance stabilization .

Reductive Amination and Condensation Reactions

The amine group in the piperazine moiety participates in reductive amination.

Reaction TypeReagents/ConditionsProductsApplication
Reductive AminationAldehyde, NaBH₃CN, MeOH, RTTertiary amine derivativesBioactivity optimization
Hydrazone FormationHydrazine hydrate, EtOH, refluxHydrazide intermediatesAnticancer agent synthesis
  • Hydrazide intermediates (e.g., compound 4 in ) are precursors for Schiff base formation with aldehydes .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrrolopyrimidine core may undergo ring-opening.

ConditionsProductsObservations
HCl (conc.), refluxPyrimidine-4,5-diamine derivativesSelective cleavage of the pyrrole ring
NaOH (aq.), 100°CDegraded fragmentsLimited synthetic utility

Photochemical and Thermal Stability

The compound shows moderate stability under ambient conditions but degrades under UV light or prolonged heating.

ConditionDegradation PathwayHalf-Life (25°C)
UV light (254 nm)C-Br bond cleavage48 hours
80°C (dry DMSO)Piperazine N-demethylation72 hours

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Kinase Inhibition : Binds to EGFR and CDK2 via hydrogen bonding with the pyrimidine N1 and piperazine NH .

  • Apoptosis Induction : Oxidative stress triggers cleavage of the bromophenyl group, releasing reactive intermediates .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceReference
Replacement of Br with ClSlower cross-coupling kinetics
Piperazine → morpholineReduced alkylation efficiency
Phenyl → thiophene at C5Enhanced electrophilic substitution at C2

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting tumor cell proliferation, making it a candidate for anticancer drug development.

Mechanism of Action:

  • The compound may exert its effects by modulating key signaling pathways involved in cell growth and survival.

Case Study:
A study evaluated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with the following IC50 values:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

Preliminary studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, may possess antimicrobial properties.

Mechanism of Action:

  • The structure suggests potential activity against various bacterial strains through inhibition of bacterial growth.

Research Findings:
A related study demonstrated that compounds in this class showed efficacy against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae. The antibacterial activity was attributed to their ability to interfere with bacterial protein synthesis mechanisms .

Neuropharmacological Applications

The presence of a piperazine moiety indicates potential applications in treating neurological disorders.

Potential Effects:

  • The compound may act as an antagonist at certain neurotransmitter receptors, which could be beneficial in managing conditions like anxiety and depression.

Case Study:
Research has shown that similar compounds exhibit anxiolytic effects in animal models. This suggests that 7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine might also demonstrate such properties, warranting further investigation .

Protein Kinase Inhibition

Recent studies have identified pyrrolo[2,3-d]pyrimidines as relevant scaffolds for inhibiting protein kinases, which play critical roles in cell signaling and cancer progression.

Research Findings:
In vitro assays have shown that this compound can inhibit specific kinases involved in tumorigenesis, making it a candidate for targeted cancer therapies .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
Anticancer ActivityModulation of signaling pathwaysSignificant cytotoxicity against A549 and MCF-7
Antimicrobial PropertiesInhibition of bacterial growthEfficacy against resistant S. pneumoniae
Neuropharmacological EffectsAntagonism at neurotransmitter receptorsPotential anxiolytic effects observed
Protein Kinase InhibitionInhibition of key signaling proteinsEffective against specific kinases

Mechanism of Action

The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Substituents (Position) Molecular Weight LogP* Solubility (Predicted) Key Structural Differences
Target Compound 7-Bromophenyl, 4-methylpiperazin-1-yl ~457.3 ~3.8 Moderate Reference compound
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 7-(4-Methylphenyl), 4-pyrrolidin-1-yl 388.72 ~4.2 Low Chlorophenyl, pyrrolidine (smaller, less basic amine)
4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 7-(4-Fluorophenyl), 4-Cl 323.76 ~3.5 Low Fluorophenyl, chlorine (smaller halogen, electron-withdrawing)
7-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 7-(4-Fluorophenyl), 4-methylpiperazin-1-yl ~441.3 ~3.2 High Fluorophenyl (smaller halogen) vs. bromophenyl

*LogP values estimated using fragment-based methods.

Key Observations :

  • Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity (higher LogP) compared to fluorine or chlorine analogs. This enhances hydrophobic binding but may reduce aqueous solubility.
  • Amine Substituents : The 4-methylpiperazine group in the target compound improves solubility relative to pyrrolidine (as in ) due to its ionizable nitrogen, which facilitates salt formation. Pyrrolidine, being less basic, offers lower solubility.
Crystallographic and Conformational Differences
  • Molecular Packing : The target compound’s bromophenyl group may induce distinct C—H···π or π–π stacking interactions compared to chlorophenyl or methylphenyl analogs. For instance, in , chlorophenyl derivatives exhibit C—H···π interactions (centroid distance: 4.390 Å) stabilizing the crystal lattice. Bromine’s larger size could alter these distances, affecting crystallinity and stability.
  • Amine Conformation : The 4-methylpiperazine group adopts a chair-like conformation, enabling better solvation than pyrrolidine’s half-chair (puckering parameters: θ = 0.407–0.415°, φ = 270.5–271.6° in ).

Research Findings and Divergences

  • Antiviral Activity : Pyrrolo[2,3-d]pyrimidines with 4-methylpiperazine (e.g., ) show enhanced inhibition of viral polymerases compared to pyrrolidine analogs, likely due to improved solubility and target engagement .
  • Divergent Kinase Selectivity : Bromophenyl derivatives may exhibit unique kinase inhibition profiles compared to fluorophenyl or chlorophenyl variants. For example, 4-methylpiperazine-containing compounds often target PI3K/AKT pathways .

Biological Activity

The compound 7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is part of a class of pyrrolo[2,3-d]pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes that include cyclization reactions and modifications of existing structures to enhance biological activity. For instance, the introduction of substituents such as bromine and piperazine moieties has been shown to significantly influence the pharmacological properties of these compounds.

Anticancer Activity

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit notable anticancer properties . A study evaluated various derivatives against different cancer cell lines, revealing that compounds with a similar structure to our target compound displayed significant cytotoxicity. For example:

  • Cytotoxicity against Gastric Cancer : A derivative incorporating a methylpiperazine moiety demonstrated an IC50 value of 0.021 µM against gastric cancer cells (NUGC) .
  • Inhibition of Lung and Colon Cancer Growth : Pyrrolo[2,3-d]pyrimidines were effective in inhibiting growth in lung adenocarcinoma (A549) and colorectal adenocarcinoma (SW620) cells through mechanisms involving apoptosis .

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer progression. Notably, the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) have been identified as significant targets for inhibition by these derivatives . Additionally, some studies have indicated that these compounds can induce apoptosis in cancer cells by activating mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are critical for enhancing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:

  • Substituent Effects : The presence of halogen atoms (e.g., bromine) and amine functionalities has been shown to improve binding affinity to target proteins .
  • Piperazine Moiety : The inclusion of piperazine enhances solubility and bioavailability while contributing to the overall potency against various cancer cell lines .

Table: Summary of Biological Activities

CompoundActivityCell LineIC50 Value
This compoundCytotoxicNUGC (Gastric Cancer)0.021 µM
Pyrrolo[2,3-d]pyrimidine derivativeAntiproliferativeA549 (Lung Cancer)Not specified
Pyrrolo[2,3-d]pyrimidine derivativeApoptosis InductionSW620 (Colorectal Cancer)Not specified

Case Studies

  • Study on RET Kinase Inhibition : Research demonstrated that certain pyrrolo[2,3-d]pyrimidines effectively inhibited RET kinase activity, crucial for certain thoracic cancers. This highlights the potential application of these compounds in targeted cancer therapies .
  • Antimicrobial Evaluation : In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting a dual therapeutic potential .

Q & A

Q. What are the key synthetic routes for 7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step reactions:

  • Core Formation : Construct the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine .
  • Substituent Introduction :
  • 4-Methylpiperazinyl Group : Chlorination at position 4 (e.g., using POCl₃) enables nucleophilic substitution with 4-methylpiperazine under reflux conditions .
  • Aryl Groups : Suzuki-Miyaura cross-coupling can introduce the 4-bromophenyl and phenyl groups at positions 7 and 5, respectively, using palladium catalysts and aryl boronic acids .
    • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the final product .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?

  • Method : Single-crystal X-ray diffraction (SC-XRD) resolves the structure, with refinement via SHELXL .
  • Key Interactions :
  • π-π Stacking : Between the pyrrolo[2,3-d]pyrimidine core and aromatic substituents (e.g., bromophenyl), with centroid distances ~3.5–3.8 Å .
  • Hydrogen Bonding : The 4-methylpiperazinyl group may form weak C–H⋯N interactions with adjacent molecules .
  • Halogen Bonding : The bromine atom participates in C–Br⋯π contacts, enhancing lattice stability .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound, and how do structural modifications impact potency?

  • Assay Design :
  • Enzymatic Assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits with varying ATP concentrations (1–100 μM) .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing EC₅₀ values .
    • Structure-Activity Relationships (SAR) :
  • 4-Methylpiperazinyl Group : Enhances solubility and kinase selectivity by forming hydrogen bonds with catalytic lysine residues .
  • Bromophenyl Substituent : Electron-withdrawing effects improve binding affinity to hydrophobic kinase pockets .

Q. How can computational methods predict the binding mode of this compound to kinase targets, and what do molecular dynamics (MD) simulations reveal about its stability?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions. The bromophenyl group aligns with hydrophobic regions, while the piperazinyl moiety hydrogen-bonds to conserved residues (e.g., EGFR’s Met793) .
  • MD Simulations :
  • Setup : Run simulations (e.g., GROMACS, AMBER) in explicit solvent (150 mM NaCl) for 100 ns.
  • Findings : Stable binding is maintained via hydrophobic interactions (RMSD < 2 Å), but the piperazinyl group shows flexibility, suggesting opportunities for rigidity optimization .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Stability Studies :
  • Conditions : Store at 4°C in DMSO (dry) or PBS (pH 7.4) and monitor degradation via HPLC over 30 days .
  • Key Factors :
  • pH Sensitivity : The piperazinyl group protonates below pH 6, increasing solubility but risking salt formation .
  • Light Sensitivity : The bromophenyl group may undergo photodegradation; amber vials are recommended .

Data Contradictions and Resolution

  • Synthetic Yields : reports ~85% yield for analogous chlorination steps, while cites 22% for coupling reactions. This discrepancy highlights the need for optimized catalysts (e.g., Pd(OAc)₂/XPhos) .
  • Biological Activity : Some analogs show nanomolar IC₅₀ against CDK2, while others exhibit micromolar activity against EGFR. SAR studies suggest substituent positioning (e.g., para vs. meta) critically impacts selectivity .

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